Cas no 2680892-74-2 (benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate)

Benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate is a synthetic organic compound featuring a pyrazole core substituted with dichloro and methyl groups, further functionalized with a propylcarbamate linker and benzyl protecting group. This structure confers stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The dichloro and methyl substitutions enhance its electronic properties, while the carbamate moiety offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in coupling reactions and other transformations. Suitable for research applications, this compound is characterized by high purity and compatibility with standard synthetic protocols.
benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate structure
2680892-74-2 structure
商品名:benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate
CAS番号:2680892-74-2
MF:C15H17Cl2N3O2
メガワット:342.220381498337
CID:5628059
PubChem ID:165929619

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
    • 2680892-74-2
    • EN300-28297347
    • benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate
    • インチ: 1S/C15H17Cl2N3O2/c1-11-13(16)14(17)20(19-11)9-5-8-18-15(21)22-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)
    • InChIKey: DJOZTYCRGPTFLC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(C)=NN1CCCNC(=O)OCC1C=CC=CC=1)Cl

計算された属性

  • せいみつぶんしりょう: 341.0697822g/mol
  • どういたいしつりょう: 341.0697822g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 56.2Ų

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28297347-2.5g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
2.5g
$2379.0 2025-03-19
Enamine
EN300-28297347-5.0g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
5.0g
$3520.0 2025-03-19
Enamine
EN300-28297347-10.0g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28297347-0.05g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
0.05g
$1020.0 2025-03-19
Enamine
EN300-28297347-1.0g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28297347-0.5g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
0.5g
$1165.0 2025-03-19
Enamine
EN300-28297347-0.1g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
0.1g
$1068.0 2025-03-19
Enamine
EN300-28297347-10g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2
10g
$5221.0 2023-09-07
Enamine
EN300-28297347-0.25g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2 95.0%
0.25g
$1117.0 2025-03-19
Enamine
EN300-28297347-5g
benzyl N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]carbamate
2680892-74-2
5g
$3520.0 2023-09-07

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate 関連文献

benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamateに関する追加情報

Comprehensive Overview of Benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate (CAS No. 2680892-74-2)

The compound benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate (CAS No. 2680892-74-2) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a dichloromethylpyrazole core linked to a carbamate moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate, given its ability to modulate biological pathways. The compound's synthetic versatility and structural specificity have positioned it as a subject of intense study in drug discovery and crop protection.

In recent years, the demand for high-purity intermediates like benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate has surged, driven by advancements in precision medicine and sustainable agriculture. This aligns with the growing focus on green chemistry and eco-friendly synthesis methods, which aim to reduce environmental impact while maintaining efficacy. The compound's chlorinated pyrazole backbone is particularly noteworthy, as similar structures have demonstrated antimicrobial and antifungal properties in peer-reviewed studies. Such attributes make it a hot topic in forums discussing next-generation agrochemicals and novel therapeutic agents.

From a technical standpoint, the synthesis of CAS No. 2680892-74-2 involves multi-step organic reactions, often requiring catalyzed amidation and protective group strategies. These processes are frequently optimized for scalability and yield efficiency, addressing common industry challenges. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying the compound's purity and structural integrity. This rigorous quality control ensures compliance with Good Manufacturing Practices (GMP), a key concern for buyers in regulated markets.

The compound's nomenclature, benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate, reflects its IUPAC naming conventions, which are essential for accurate patent filings and regulatory submissions. Its CAS registry number (2680892-74-2) further facilitates unambiguous identification in global databases. These identifiers are crucial for researchers exploring structure-activity relationships (SAR) or developing derivative libraries for high-throughput screening.

Emerging trends in computational chemistry have also spotlighted this compound, with molecular docking studies predicting its interactions with target proteins. Such in silico analyses complement wet-lab experiments, accelerating the discovery of lead compounds. Additionally, discussions on intellectual property (IP) landscapes often reference derivatives of dichloropyrazole carbamates, underscoring their commercial potential.

In summary, benzyl N-3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propylcarbamate represents a convergence of innovative chemistry and practical applications. Its relevance to life sciences and material innovation ensures continued interest from academia and industry alike. As research progresses, this compound may unlock new possibilities in targeted therapies and crop resilience solutions, aligning with global sustainability goals.

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